N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
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Overview
Description
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a trifluoromethyl group, which is often associated with enhanced biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines .
Scientific Research Applications
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, while the indole ring can participate in various biochemical processes . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability compared to other indole derivatives .
Properties
Molecular Formula |
C18H16F3N3O2 |
---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H16F3N3O2/c1-11-13(14-4-2-3-5-15(14)23-11)8-9-22-16-7-6-12(18(19,20)21)10-17(16)24(25)26/h2-7,10,22-23H,8-9H2,1H3 |
InChI Key |
IBHJOTOCTKUKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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